N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylquinoxalin-2-amine
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Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylquinoxalin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoxaline core, which is known for its biological activity, and a 2,3-dihydro-1,4-benzodioxin moiety, which is often found in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylquinoxalin-2-amine typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with quinoxaline derivatives under specific conditions. The reaction often requires the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylquinoxalin-2-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, often using halides as leaving groups
Common Reagents and Conditions
Oxidation: KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, aryl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction could lead to the formation of more saturated compounds.
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylquinoxalin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and enzyme inhibition properties
Medicine: Explored as a potential therapeutic agent for diseases such as Alzheimer’s.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- Prosympal
- Dibozane
- Piperoxan
- Doxazosin
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylquinoxalin-2-amine is unique due to its specific combination of a quinoxaline core and a 2,3-dihydro-1,4-benzodioxin moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H17N3O2 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylquinoxalin-2-amine |
InChI |
InChI=1S/C18H17N3O2/c1-21(18-11-19-14-4-2-3-5-15(14)20-18)12-13-6-7-16-17(10-13)23-9-8-22-16/h2-7,10-11H,8-9,12H2,1H3 |
InChI Key |
KNVOWXXOUXCVCN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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